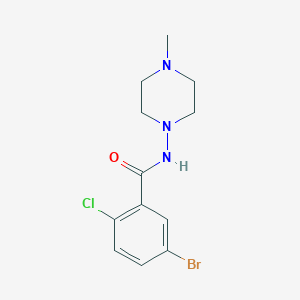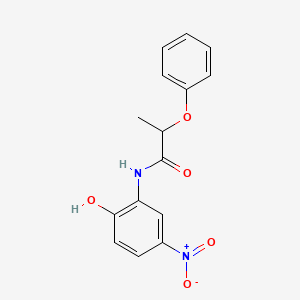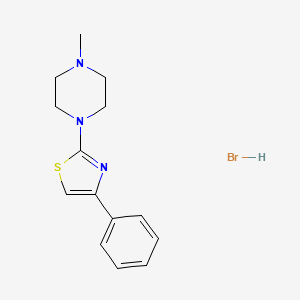![molecular formula C24H25N3O4S B4111935 4-methoxy-N-phenyl-3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4111935.png)
4-methoxy-N-phenyl-3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide
描述
4-methoxy-N-phenyl-3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide, also known as MPSPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of 4-methoxy-N-phenyl-3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide involves the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzyme plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. By inhibiting the activity of carbonic anhydrase, this compound can disrupt these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can disrupt various physiological processes. This compound has also been shown to have potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
实验室实验的优点和局限性
4-methoxy-N-phenyl-3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide has various advantages and limitations for laboratory experiments. One advantage is that it has been synthesized using various methods and can be obtained with high purity. This compound has also been extensively studied for its potential applications in scientific research. One limitation is that it can be difficult to obtain large quantities of this compound, which can limit its use in certain experiments. Another limitation is that this compound can have potential side effects, which can affect the results of experiments.
未来方向
There are various future directions for the study of 4-methoxy-N-phenyl-3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide. One direction is to further explore its potential applications in cancer research and the treatment of neurodegenerative disorders. Another direction is to optimize the synthesis of this compound to obtain larger quantities with higher purity. Additionally, future studies can focus on the potential side effects of this compound and how they can be mitigated. Overall, the study of this compound has the potential to lead to significant advancements in scientific research and the development of new treatments for various diseases.
科学研究应用
4-methoxy-N-phenyl-3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. This compound has also been shown to have potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
4-methoxy-N-phenyl-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-31-22-13-12-19(24(28)25-20-8-4-2-5-9-20)18-23(22)32(29,30)27-16-14-26(15-17-27)21-10-6-3-7-11-21/h2-13,18H,14-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQBQBMMWWAJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111859.png)
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4111864.png)



![1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4111886.png)


![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4111897.png)
![1-(2-chloro-6-nitrophenyl)-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B4111910.png)

![1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine](/img/structure/B4111942.png)

![5-[1-(4-bromophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4111959.png)
